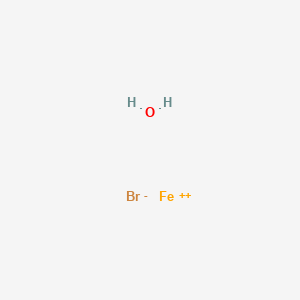

Iron(2+);bromide;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iron(2+);bromide;hydrate, also known as Iron(II) bromide hydrate, is an inorganic compound with the chemical formula FeBr₂(H₂O)ₓ. This compound is typically found in a hydrated form and is known for its yellow-brown appearance. It is a common precursor to other iron compounds and is used in various industrial and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iron(II) bromide hydrate can be synthesized by reacting iron powder with concentrated hydrobromic acid in a methanol solution. The reaction produces a methanol solvate, which upon heating in a vacuum, yields pure Iron(II) bromide . Another method involves the reduction of ferric bromide using toluene or xylene as reducing agents under reflux conditions .

Industrial Production Methods: In industrial settings, Iron(II) bromide is often produced by the direct reaction of iron with bromine gas. This exothermic reaction must be carefully controlled to ensure safety and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Iron(II) bromide hydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form Iron(III) bromide.

Reduction: It can be reduced from ferric bromide to ferrous bromide using reducing agents like toluene or xylene.

Substitution: It reacts with tetraethylammonium bromide to form tetraethylammonium iron bromide.

Common Reagents and Conditions:

Oxidation: Bromine or other oxidizing agents.

Reduction: Toluene, xylene, or hydrogen gas.

Substitution: Tetraethylammonium bromide.

Major Products:

Oxidation: Iron(III) bromide.

Reduction: Iron(II) bromide.

Substitution: Tetraethylammonium iron bromide.

Aplicaciones Científicas De Investigación

Iron(II) bromide hydrate is widely used in scientific research due to its unique properties. Some of its applications include:

Mecanismo De Acción

The mechanism by which Iron(II) bromide hydrate exerts its effects involves its ability to act as a source of iron(II) ions. These ions can participate in various redox reactions, facilitating electron transfer processes. In catalytic applications, Iron(II) bromide can lower the activation energy of reactions, thereby increasing their rate .

Comparación Con Compuestos Similares

- Iron(II) chloride (FeCl₂)

- Iron(II) fluoride (FeF₂)

- Iron(II) iodide (FeI₂)

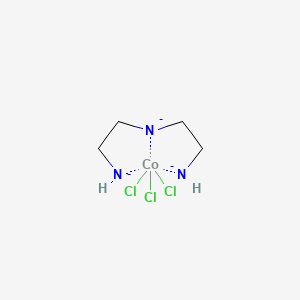

- Cobalt(II) bromide (CoBr₂)

Comparison: Iron(II) bromide hydrate is unique due to its specific reactivity and solubility properties. Compared to Iron(II) chloride, it has a different crystal structure and solubility profile. Iron(II) fluoride and Iron(II) iodide have different halide ions, which affect their reactivity and applications. Cobalt(II) bromide, while similar in structure, has different magnetic and catalytic properties .

Propiedades

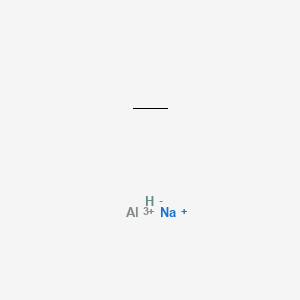

Fórmula molecular |

BrFeH2O+ |

|---|---|

Peso molecular |

153.76 g/mol |

Nombre IUPAC |

iron(2+);bromide;hydrate |

InChI |

InChI=1S/BrH.Fe.H2O/h1H;;1H2/q;+2;/p-1 |

Clave InChI |

HAYOWFCRMVNMJW-UHFFFAOYSA-M |

SMILES canónico |

O.[Fe+2].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)

![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)

![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)